2-(4-Bromobenzoyl)oxolane
Description
2-(4-Bromobenzoyl)oxolane is a heterocyclic organic compound comprising an oxolane (tetrahydrofuran) ring substituted at the 2-position with a 4-bromobenzoyl group. The oxolane ring provides a rigid, oxygen-containing framework, while the 4-bromobenzoyl moiety introduces both steric bulk and electronic effects due to the bromine atom’s electronegativity. This compound is hypothesized to be synthesized via acylation of oxolane using 4-bromobenzoyl chloride (CAS 586-75-4), a reactive acylating agent .
Properties
IUPAC Name |
(4-bromophenyl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVLFEZVQZEPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Bromobenzoyl)oxolane typically involves the reaction of 4-bromobenzoyl chloride with tetrahydrofuran (THF) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+THFEt3Nthis compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(4-Bromobenzoyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxolane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The oxolane ring can be oxidized to a lactone using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(4-Bromobenzoyl)oxolane has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 2-(4-Bromobenzoyl)oxolane and related compounds:
Key Observations:
- Oxolane vs. Dioxolane : The oxolane ring (one oxygen atom) in this compound is less polar than dioxolane derivatives (two oxygen atoms), affecting solubility and reactivity. Dioxolanes, such as BD636671, often exhibit enhanced stability but reduced conformational flexibility .
- Substituent Effects : The 4-bromobenzoyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating alkyl chains in oxolane ammonium salts . This difference likely influences biological activity; for example, ammonium salts with long alkyl chains show higher antimicrobial activity due to improved membrane penetration .
Biological Activity
2-(4-Bromobenzoyl)oxolane, also known by its IUPAC name (4-bromophenyl)(tetrahydro-2-furanyl)methanone, is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromobenzoyl moiety can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modulation of their activity. The oxolane ring contributes to the compound's structural stability and enhances its binding affinity to biological macromolecules.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for several enzymes. This property makes it a valuable candidate for drug development, particularly in targeting metabolic pathways associated with various diseases.
Receptor Interaction
The compound has been studied for its interaction with different receptors. Its structural characteristics allow it to bind effectively to receptor sites, potentially influencing signaling pathways involved in cellular responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorobenzoyl)oxolane | Chlorine atom instead of bromine | Different reactivity and biological effects |
| 2-(4-Methylbenzoyl)oxolane | Methyl group replacing bromine | Altered chemical properties |
| 2-(4-Nitrobenzoyl)oxolane | Nitro group present | Significant changes in electronic properties |
The presence of the bromine atom in this compound imparts distinct chemical reactivity compared to its analogs, affecting both its synthesis and biological activity.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific enzymes involved in lipid metabolism. These findings suggest potential applications in treating hyperlipidemia .
- Receptor Binding Affinity : Research utilizing binding assays indicated that this compound displayed significant affinity for certain G-protein coupled receptors (GPCRs). This interaction may lead to downstream effects relevant for therapeutic interventions in cardiovascular diseases .
- Toxicological Assessments : Evaluations of the compound's safety profile revealed moderate toxicity levels, warranting further investigation into its pharmacokinetics and long-term effects on biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
